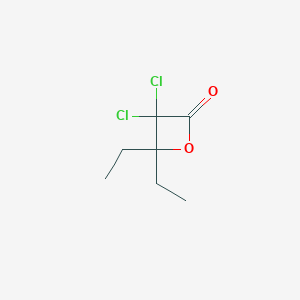
3,3-Dichloro-4,4-diethyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4,4-diethyloxetan-2-one is an organic compound with the molecular formula C7H10Cl2O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes two chlorine atoms and two ethyl groups attached to the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4,4-diethyloxetan-2-one typically involves the reaction of o-chloroaniline with formalin in a water-toluene mixture in the presence of hydrochloric acid at a temperature of 75-80°C . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4,4-diethyloxetan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,3-Dichloro-4,4-diethyloxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4,4-diethyloxetan-2-one involves its interaction with various molecular targets. The chlorine atoms and ethyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The oxetane ring’s strain also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-4,4-dimethyloxetan-2-one
- 3,3-Dichloro-4,4-dipropyloxetan-2-one
- 3,3-Dichloro-4,4-dibutyloxetan-2-one
Uniqueness
3,3-Dichloro-4,4-diethyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups instead of other alkyl groups influences its reactivity and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
130457-73-7 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
3,3-dichloro-4,4-diethyloxetan-2-one |
InChI |
InChI=1S/C7H10Cl2O2/c1-3-6(4-2)7(8,9)5(10)11-6/h3-4H2,1-2H3 |
InChI Key |
SKBZJFIKDRHPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C(=O)O1)(Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















